![molecular formula C20H22N4O3S B2921767 ethyl 4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1170502-16-5](/img/structure/B2921767.png)
ethyl 4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate
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Overview
Description
“Ethyl 4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate” is a complex organic compound. It contains an indole ring, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders .
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, showing promising results in antimicrobial activity against test microorganisms, with some compounds exhibiting antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Benzofuran and Benzo[d]isothiazole Derivatives for Mycobacterium Tuberculosis Inhibition
Reddy et al. (2014) synthesized benzofuran and benzo[d]isothiazole derivatives targeting Mycobacterium tuberculosis DNA GyrB inhibition. These compounds, designed by molecular hybridization, showed significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with notable antitubercular activity and minimal cytotoxicity in eukaryotic cells (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Crystal Structure Analysis
Faizi, Ahmad, and Golenya (2016) detailed the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product of ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, providing insights into the conformation and dihedral angles of the molecules, which is crucial for understanding the structural basis of their biological activity (Faizi, Ahmad, & Golenya, 2016).
Carbazole Derivatives for Anticancer Activity
Sharma, Kumar, and Pathak (2014) synthesized novel carbazole derivatives evaluated for antibacterial, antifungal, and anticancer activities. Several compounds showed significant antibacterial and antifungal activity, with notable activity against the Human Breast Cancer Cell Line MCF7, highlighting the potential of these derivatives in cancer therapy (Sharma, Kumar, & Pathak, 2014).
Hypoglycemic Agents Activating GK and PPARγ
Song et al. (2011) developed novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-acting hypoglycemic agents activating glucokinase (GK) and PPARγ. Their study found a compound that effectively reduced glucose levels in mice after oral glucose loading, showcasing a new avenue for diabetes treatment (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The compound ethyl 4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known for their diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
ethyl 4-[2-(1-methylindol-2-yl)-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-27-20(26)24-10-8-23(9-11-24)19(25)15-13-28-18(21-15)17-12-14-6-4-5-7-16(14)22(17)2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWHLLYLNUWLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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